Product packaging for 1-[4-(Methylthio)phenyl]ethanamine(Cat. No.:CAS No. 150012-25-2)

1-[4-(Methylthio)phenyl]ethanamine

Cat. No.: B2954969
CAS No.: 150012-25-2
M. Wt: 167.27
InChI Key: YOYGMCGRAMSGSR-UHFFFAOYSA-N
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Description

Current Relevance and Research Gaps in Aryl-Substituted Ethan-1-amine Chemistry

Aryl-substituted ethan-1-amines are a cornerstone of modern organic and medicinal chemistry. Their relevance stems from their prevalence in biologically active molecules and their utility as chiral auxiliaries and synthons. The development of efficient methods for the enantioselective synthesis of chiral amines, including aryl-substituted ethan-1-amines, is a significant area of research, often involving transition metal-catalyzed asymmetric hydrogenation. acs.org

The introduction of a methylthio group, as seen in 1-[4-(Methylthio)phenyl]ethanamine, offers unique electronic and steric properties compared to other substituted phenethylamines. The sulfur atom can influence the molecule's reactivity, for example, by being susceptible to oxidation to form sulfoxides or sulfones. This provides a handle for further chemical modification. Research into structure-activity relationships (SAR) of phenethylamine (B48288) derivatives has shown that substitutions on the aryl ring significantly impact their properties. nih.gov For instance, studies have explored how different substituents, including thiophenyl groups, affect the biological interactions of these molecules. nih.govresearchgate.net

A notable research gap exists in the comprehensive exploration of thioether-containing phenethylamines as precursors for complex molecular architectures. While the synthesis of chiral amines is well-studied, the specific influence of the methylthio group on catalytic processes and the development of novel transformations leveraging this functionality remain underexplored. acs.orgacs.org Furthermore, while the synthesis of related compounds like 1-aryl-cycloalkylamines has been developed, a broader application of this compound in the synthesis of diverse heterocyclic systems is an area ripe for investigation. doi.org

Interdisciplinary Context of this compound Studies

The study of this compound and related compounds extends beyond pure synthetic chemistry into several interdisciplinary fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NS B2954969 1-[4-(Methylthio)phenyl]ethanamine CAS No. 150012-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylsulfanylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYGMCGRAMSGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Methylthio Phenyl Ethanamine and Its Stereoisomers

Approaches to Racemic 1-[4-(Methylthio)phenyl]ethanamine Synthesis

The preparation of racemic this compound serves as a foundational step, often preceding chiral resolution or serving as a starting point for various applications where stereochemistry is not critical.

Reductive Amination Strategies for 1-[4-(Methylthio)phenyl]ethan-1-one Precursor

A primary and widely employed method for synthesizing racemic this compound is the reductive amination of its ketone precursor, 1-[4-(methylthio)phenyl]ethan-1-one. nih.gov This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the desired amine. masterorganicchemistry.com A variety of reducing agents and reaction conditions have been explored to optimize this transformation.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com The reaction can be promoted by Lewis acids, such as titanium(IV) isopropoxide, which activates the ketone towards nucleophilic attack by the amine. masterorganicchemistry.comgoogleapis.comgoogle.com The ammonia source can vary, with options including ammonia itself, ammonium (B1175870) formate, or ammonium acetate (B1210297). googleapis.comgoogle.com

Table 1: Reagents for Reductive Amination of 1-[4-(methylthio)phenyl]ethan-1-one

Component Examples Role
Ketone Precursor1-[4-(methylthio)phenyl]ethan-1-oneStarting material
Ammonia SourceAmmonia, Ammonium Formate, Ammonium AcetateProvides the amine functional group
Reducing AgentSodium Borohydride, Sodium Cyanoborohydride, Sodium TriacetoxyborohydrideReduces the intermediate imine to an amine masterorganicchemistry.comgoogleapis.comgoogle.com
Catalyst/PromoterTitanium(IV) isopropoxideLewis acid to activate the ketone masterorganicchemistry.comgoogleapis.comgoogle.com

Alternative Synthetic Routes to the Core Ethan-1-amine Skeleton

While reductive amination is a dominant strategy, other synthetic routes can be envisioned for constructing the 1-phenylethanamine core. These can include methods that build the carbon skeleton and introduce the amine functionality through different chemical transformations. For instance, the synthesis could potentially proceed through the reduction of a corresponding oxime or the Hofmann rearrangement of a suitable amide, although these are less commonly reported for this specific compound. Another approach involves the formation of a thioether bond at a later stage of the synthesis. For example, a precursor molecule containing a different leaving group on the phenyl ring could be subjected to nucleophilic substitution with a methylthiolate source. googleapis.comgoogle.com

Asymmetric Synthesis of Enantiopure this compound

The demand for enantiomerically pure this compound has driven the development of sophisticated asymmetric synthetic methods. These approaches are crucial for applications where specific stereoisomers exhibit desired biological activity or serve as chiral auxiliaries. bldpharm.com

Catalytic Asymmetric Methods (e.g., Asymmetric Hydrogenation, Asymmetric Reductive Amination)

Catalytic asymmetric synthesis stands out as a powerful tool for accessing enantiopure amines. ajchem-b.comnih.gov This includes the asymmetric hydrogenation of prochiral precursors and asymmetric reductive amination.

Asymmetric Hydrogenation: This technique involves the reduction of a prochiral substrate, such as an imine or a ketone, using molecular hydrogen in the presence of a chiral catalyst. ajchem-b.com Transition metal catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed. ajchem-b.com For instance, chiral rhodium complexes with phosphorus ligands have shown high efficiency in the hydrogenation of various prochiral compounds. ajchem-b.com Similarly, iridium-catalyzed asymmetric hydrogenation has been successful in the synthesis of chiral amines. ajchem-b.com Palladium (Pd) catalysts, often in the form of Pd/bisphosphine complexes, are also effective for the asymmetric hydrogenation of activated imines, achieving high enantioselectivities. dicp.ac.cn

Asymmetric Reductive Amination (ARA): ARA offers a direct route to chiral amines from ketones and an amine source. liv.ac.uk This method circumvents the need to pre-form and isolate the imine intermediate. liv.ac.uk The success of ARA often relies on the use of a chiral catalyst that can effectively control the stereochemical outcome of the reduction of the in-situ generated imine. liv.ac.uk Challenges in ARA include potential catalyst poisoning by the amine substrate or product and the issue of chemoselectivity, as the ketone starting material is also reducible. liv.ac.uk

Table 2: Catalysts in Asymmetric Synthesis of Chiral Amines

Catalyst Type Metal Center Typical Ligands Application Enantioselectivity (ee)
Transition Metal ComplexesRh, Ru, IrChiral Phosphines (e.g., DuPhos, SegPhos)Asymmetric Hydrogenation ajchem-b.comdicp.ac.cnUp to >99% ajchem-b.comdicp.ac.cn
Palladium ComplexesPdChiral Bisphosphines (e.g., SegPhos, SynPhos)Asymmetric Hydrogenation of Imines dicp.ac.cn87-99% dicp.ac.cn
Iridium ComplexesIrChiral Spiro LigandsAsymmetric Hydrogenation of Ketones ajchem-b.comUp to 99.9% ajchem-b.com

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical transformations to produce enantiopure compounds. whiterose.ac.uk Enzymes such as ketoreductases (KREDs) and lipases are particularly useful in the synthesis of chiral alcohols and amines.

Ketoreductases (KREDs): KREDs can catalyze the stereoselective reduction of ketones to chiral alcohols. For example, the bioreduction of a ketone precursor can yield a chiral alcohol with high enantiomeric excess (ee). researchgate.net This chiral alcohol can then be converted to the desired chiral amine through subsequent chemical steps.

Lipases: Lipases are widely used for the kinetic resolution of racemic mixtures. researchgate.net In a typical kinetic resolution, a lipase (B570770) selectively acylates or deacylates one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. For instance, the kinetic resolution of a racemic acetate derivative of the corresponding alcohol via hydrolysis catalyzed by a lipase can yield the enantiopure alcohol with high ee. researchgate.net

The use of immobilized enzymes in continuous flow reactors is a modern approach that enhances the efficiency and sustainability of chemoenzymatic processes. whiterose.ac.ukcsic.es

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.comopcw.org These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a primary goal. skpharmteco.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Reductive amination, for example, can have a high atom economy.

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. opcw.org The use of transition metal and enzyme catalysts in the synthesis of this compound aligns with this principle. ajchem-b.comwhiterose.ac.uk

Use of Safer Solvents and Auxiliaries: The choice of solvents can have a significant environmental impact. The use of greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions is preferred. csic.esijfmr.com

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. opcw.org Biocatalytic reactions often occur under mild conditions. csic.es

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. researchgate.netrsc.org

Chiral Resolution and Enantiomeric Separation of 1 4 Methylthio Phenyl Ethanamine

Diastereomeric Salt Formation and Crystallization-Based Resolution

The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, referred to as a chiral resolving agent. wikipedia.orglibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. libretexts.orglibretexts.org This difference allows for their separation through fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

The success of diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. The goal is to create a pair of diastereomeric salts with a significant difference in solubility in a given solvent system. bme.hu For resolving racemic bases like 1-[4-(Methylthio)phenyl]ethanamine, chiral acids are the resolving agents of choice. libretexts.orglibretexts.org

The selection process often involves screening a variety of commercially available and synthetically accessible chiral acids. onyxipca.com The effectiveness of a resolving agent is difficult to predict and is often determined empirically. wikipedia.org Key to the process is the ability of the agent to form a crystalline salt with the target compound. onyxipca.com

Commonly Used Chiral Resolving Agents for Amines:

Resolving Agent Type Reference
(+)-Tartaric acid Chiral Acid wikipedia.orglibretexts.org
(-)-Mandelic acid Chiral Acid libretexts.orgresearchgate.net
(+)-Camphor-10-sulfonic acid Chiral Acid libretexts.org
N-Boc Phenylalanine Chiral Amino Acid Derivative onyxipca.com
N-Boc Valine Chiral Amino Acid Derivative onyxipca.com

The choice of resolving agent is critical, and both isomers of the agent should ideally be available in bulk to ensure the process is scalable. onyxipca.com For instance, in the resolution of the structurally similar 1-phenylethylamine (B125046), both mandelic acid and tartaric acid have proven effective. bme.hulibretexts.org

Optimizing the conditions for crystallization is a critical step to maximize the yield and enantiomeric purity of the desired diastereomeric salt. researchgate.net Several parameters can be adjusted, with the solvent system playing a particularly dominant role. researchgate.net

Solvent Effects: The choice of solvent is crucial as it can significantly influence the solubility of the diastereomeric salts. researchgate.net Sometimes, the formation of solvates (or hydrates with water) can substantially alter the solubility ratio between the two diastereomers, which can be leveraged for more efficient separation. researchgate.net In some cases, a simple switch of solvent can even invert which diastereomer is less soluble. researchgate.net

Temperature: Crystallization temperature is another key parameter that needs to be optimized to control the nucleation and growth of the desired salt crystals. researchgate.net

Water Content: The presence of water in an organic solvent can be a critical factor. Water molecules can participate in the crystal lattice, forming hydrates and influencing the chiral recognition process through hydrogen bonding networks. researchgate.net

Dielectric Constant: The dielectric constant (ε) of the solvent mixture can be a controlling factor in the resolution process. A study on a similar amine, 1-phenyl-2-(4-methylphenyl)ethylamine, demonstrated a "dielectrically controlled resolution" where adjusting the solvent's dielectric constant and water content allowed for the crystallization of either enantiomer using the same resolving agent. researchgate.net This highlights the role of the reaction environment in modulating the intermolecular forces that govern crystallization. researchgate.net

The optimization process often involves constructing ternary phase diagrams for the two diastereomeric salts and the solvent to understand the solubility behavior and identify the optimal conditions for separation. researchgate.netucl.ac.uk

Table of Crystallization Parameters and Their Influence:

Parameter Influence on Resolution Key Findings Reference
Solvent Affects solubility difference and can form solvates. The solvent's interaction with the diastereomeric salts can be a dominating factor in solubility differentiation. researchgate.net
Temperature Controls nucleation and crystal growth, affecting yield and purity. Optimal temperature must be determined for each specific system. researchgate.net
Water Content Can alter the crystal structure (hydrate formation) and chiral recognition. Water molecules can be key to controlling the configurational change in chiral discrimination. researchgate.net

The fundamental basis for separation by diastereomeric salt formation lies in the different three-dimensional structures of the resulting crystals. bme.hu While the diastereomers have the same molecular constitution, their molecular shapes differ, leading to variations in crystal packing and intermolecular interactions. bme.hu

In some systems, it has been demonstrated that chiral selectivity occurs primarily during the crystallization process itself, with minimal interaction differences observed in the solution phase. rsc.org The differing stability of the crystal lattices of the two diastereomeric salts is therefore the primary driver of the resolution. researchgate.net

Chromatographic Enantioseparation Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown high chiral recognition abilities for a broad range of compounds. mdpi.comresearchgate.net For the separation of phenethylamines, a phenyl column that has been permanently coated with methylated β-cyclodextrin has been shown to be effective. nih.gov The separation mechanism in this case involves the formation of a ternary complex between the methylated β-cyclodextrin, the phenyl group on the stationary phase, and the analyte. nih.gov

Kinetic Resolution Methodologies

Kinetic resolution is a technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. rsc.org

For amines, which can be challenging substrates for kinetic resolution due to their nucleophilicity, various strategies have been developed. bath.ac.uk One approach involves the use of enzymes or chiral catalysts to acylate one enantiomer preferentially. Another method is the kinetic resolution of related compounds, such as ketoaziridines, which are less nucleophilic. bath.ac.uk While not directly applied to this compound in the reviewed literature, these methodologies represent a potential route for its enantiomeric separation.

Emerging Techniques in Chiral Resolution

Research continues to yield new and improved methods for chiral resolution. One such development is the concept of dielectrically controlled resolution (DCR), which offers a more practical and efficient way to separate both enantiomers using a single resolving agent by simply manipulating the solvent system. researchgate.net

Additionally, advanced analytical techniques are providing deeper insights into the resolution process. For example, organic solvent nanofiltration has been used to investigate the mechanism of chiral selectivity in diastereomeric salt formation, confirming that for certain systems, selectivity occurs upon crystallization rather than in solution. rsc.org While not a separation technique itself, such methods are crucial for the rational design of more efficient resolution processes. Spontaneous resolution, where enantiomers crystallize in separate crystals without a resolving agent, is another phenomenon, although it is less common. researchgate.net

Advanced Spectroscopic and Structural Analysis of 1 4 Methylthio Phenyl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. mdpi.com For 1-[4-(methylthio)phenyl]ethanamine, both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of each atom, which is fundamental for confirming its molecular skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons of the ethylamine (B1201723) group, and the methyl protons of the methylthio group are observed. The integration of these signals provides the ratio of protons in different chemical environments, confirming the molecular formula. docbrown.info High-resolution spectra reveal spin-spin coupling patterns that are invaluable for assigning specific protons and understanding their spatial relationships. For instance, the methine proton will appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons of the ethylamine group will appear as a doublet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the number of different carbon environments.

For stereochemical and conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are employed. researchgate.net NOE experiments can reveal through-space interactions between protons that are in close proximity, providing crucial data for determining the preferred conformation of the molecule in solution. By analyzing the NOE correlations, it is possible to deduce the relative orientation of the phenyl ring, the ethylamine side chain, and the methylthio group. This information is vital for understanding how the molecule occupies three-dimensional space and how its shape might influence its interactions with other molecules.

The chemical shifts themselves can also be sensitive probes of the conformational ensemble sampled by the peptide in solution. mdpi.com Variations in chemical shifts can indicate the presence of different conformers and provide insights into the local structural properties. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H7.91dAromatic H
¹H7.30dAromatic H
¹H4.43sCH₂
¹H2.55sSCH₃
¹³C190.3-C=O
¹³C147.4-Aromatic C
¹³C129.3-Aromatic C
¹³C128.7-Aromatic C
¹³C124.9-Aromatic C
¹³C30.6-CH₂
¹³C14.6-SCH₃

Note: The data presented is for a related compound, 2-bromo-1-(4-(methylthio)phenyl)ethanone, and serves as an illustrative example of the types of NMR signals expected. rsc.org The exact chemical shifts for this compound may vary.

Vibrational Spectroscopy (FT-IR, Raman) in Molecular Structure Characterization

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. These include:

N-H stretching vibrations of the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups, observed in the range of 2850-3100 cm⁻¹.

Aromatic C=C stretching vibrations , which give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H bending vibrations of the amine group, usually found around 1590-1650 cm⁻¹.

C-N stretching vibrations , which can be observed in the 1020-1250 cm⁻¹ range.

C-S stretching vibrations , which are typically weak and appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the C-S bond and the symmetric vibrations of the aromatic ring.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov By comparing the experimental spectra with theoretical calculations, such as those obtained from Density Functional Theory (DFT), a detailed assignment of the observed vibrational bands can be achieved, further confirming the molecular structure. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Amine (N-H)Bending1590 - 1650
Aromatic (C-H)Stretching3000 - 3100
Aromatic (C=C)Stretching1450 - 1600
Aliphatic (C-H)Stretching2850 - 2970
C-NStretching1020 - 1250
C-SStretching600 - 800

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules. nih.gov Electronic Circular Dichroism (ECD) is a powerful method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This differential absorption, known as the Cotton effect, provides a unique spectral signature that is directly related to the molecule's three-dimensional arrangement of atoms. nih.gov

The ECD spectrum of this compound is determined by the electronic transitions of its chromophores, primarily the phenyl ring. The chiral center adjacent to the phenyl ring induces chirality in the electronic transitions of the aromatic chromophore, resulting in a characteristic ECD spectrum.

To assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra calculated for both the (R) and (S) enantiomers. nih.gov These theoretical spectra are typically generated using time-dependent density functional theory (TD-DFT) calculations. nih.gov The enantiomer whose calculated spectrum matches the experimental spectrum is assigned as the correct absolute configuration. This approach has become a reliable tool for the stereochemical elucidation of chiral compounds. nih.govresearchgate.net

The accuracy of the ECD calculation is highly dependent on the conformational analysis of the molecule, as different conformers can have significantly different ECD spectra. encyclopedia.pub Therefore, a thorough conformational search is a critical first step in the process.

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Stereochemistry

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous scattering of the X-rays. This is often referred to as the Flack method. The successful application of this technique provides an unequivocal assignment of the (R) or (S) configuration to the chiral center.

The data obtained from single crystal X-ray diffraction also provides valuable insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Mechanistic Investigations of 1 4 Methylthio Phenyl Ethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size. These calculations can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and provide a wealth of information about the molecule's electronic characteristics.

For 1-[4-(Methylthio)phenyl]ethanamine, DFT calculations would typically be performed using a specific functional (like B3LYP or CAM-B3LYP) and a basis set (such as 6-311G(d,p)) to solve the approximate Schrödinger equation. The primary outputs include the optimized molecular structure and the total electronic energy.

Electronic Structure: Key insights into the electronic structure are derived from the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org In a typical study on a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT analysis revealed that the HOMO was distributed over the phenyl ring and the sulfur atom, while the LUMO was located on the amide group, indicating the likely sites for nucleophilic and electrophilic attack, respectively. acs.org

Stability and Conformation: By calculating the energies of different possible spatial arrangements (conformers), DFT can identify the most stable structure. For this compound, this would involve analyzing the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain. The conformer with the lowest calculated energy corresponds to the most stable and likely most populated conformation in the gas phase. A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution and helps identify regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Typical Parameters Obtained from DFT Calculations for Aromatic Amines.
ParameterDescriptionTypical Application/InsightReference Example
Optimized GeometryLowest energy 3D arrangement of atoms (bond lengths, bond angles, dihedral angles).Provides the most stable molecular structure. acs.orgresearchgate.net
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability; relates to ionization potential. bohrium.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability; relates to electron affinity. bohrium.com
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability. acs.org
Molecular Electrostatic Potential (MEP)A 3D map of the electronic charge distribution.Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results (e.g., from NMR, IR, or UV-Vis spectroscopy) to validate the accuracy of the computational model and aid in the interpretation of experimental findings.

Vibrational Spectroscopy (IR): After a geometry optimization, DFT calculations can compute the harmonic vibrational frequencies. These frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the calculated IR spectrum with an experimental one helps to confirm the synthesized structure and assign specific vibrational modes to the observed absorption bands. For example, studies on similar organic molecules show good agreement between vibrational frequencies calculated with DFT and those measured by FTIR spectroscopy. researchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C) in the DFT-optimized structure, theoretical chemical shifts can be obtained. These are often plotted against experimental values, with a strong linear correlation indicating that the computational model accurately represents the molecule's structure in solution. acs.org

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the nature of electronic transitions. acs.orgscirp.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions can explain the origin of the absorption bands, such as π-π* transitions within the phenyl ring. acs.orgresearchgate.net

Table 2: Computational Methods for Predicting Spectroscopic Data.
Spectroscopy TypeComputational MethodPredicted ParametersReference Example
Infrared (IR)DFT (Frequency Calculation)Vibrational frequencies and intensities. researchgate.net
Nuclear Magnetic Resonance (NMR)DFT (e.g., GIAO method)¹H and ¹³C chemical shifts. acs.org
Ultraviolet-Visible (UV-Vis)Time-Dependent DFT (TD-DFT)Absorption wavelengths (λ_max), excitation energies, oscillator strengths. acs.orgnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a crucial tool for understanding how chemical reactions occur. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy required for the reaction to proceed.

For this compound, a common synthesis route is the reductive amination of its precursor, 4-(methylthio)acetophenone. A computational study of this reaction would involve:

Modeling Reactants and Intermediates: Calculating the structures and energies of the ketone, the aminating agent (e.g., ammonia), and the imine intermediate.

Locating Transition States: Identifying the transition state structures for both the imine formation and the subsequent reduction step.

Calculating Energy Barriers: Determining the activation energy for each step. The step with the highest energy barrier is the rate-determining step of the reaction.

Such studies provide a detailed, step-by-step picture of the reaction, explaining observed product distributions and guiding the optimization of reaction conditions. For instance, theoretical modeling of the Friedel-Crafts acylation of thioanisole (B89551) to produce 4-(methylthio)acetophenone has been used to develop a kinetic model and understand the reaction mechanism on solid acid catalysts. researchgate.net Similarly, combined NMR and DFT studies have been effectively used to unravel complex reaction mechanisms and identify key intermediates in other chemical systems. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum mechanics excels at describing the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: An MD simulation can sample a vast number of conformations by simulating the molecule's movement over nanoseconds or microseconds. This provides a more complete picture of the molecule's flexibility, particularly the rotation of the ethylamine side chain, than static DFT calculations alone.

Analyze Solvent Effects: By explicitly including solvent molecules (like water or ethanol) in the simulation box, MD can model how the solvent influences the conformation and behavior of the solute molecule.

Study Intermolecular Interactions: MD is particularly powerful for simulating the interaction of a small molecule with a larger biological target, such as a protein receptor or an enzyme. It can predict preferred binding poses and estimate the strength of the interaction, which is critical in drug discovery.

A typical MD simulation protocol involves selecting a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent), and running the simulation for a specified time. Analysis of the resulting trajectory provides information on conformational preferences and dynamic interactions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational technique that aims to correlate the chemical structure of a series of compounds with their measured reactivity. The goal is to build a mathematical model that can predict the reactivity of new, un-synthesized compounds based solely on their molecular structure.

A QSRR study for a series of substituted phenylethanamines, including this compound, would involve:

Data Set Assembly: A group of similar compounds with known experimental reactivity data (e.g., rate constants for a specific reaction) is collected.

Descriptor Calculation: For each molecule in the set, a variety of numerical parameters, known as molecular descriptors, are calculated. These can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges), or they can describe physical properties like lipophilicity (logP) and molecular weight.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the descriptors with the observed reactivity.

Model Validation: The model's predictive power is tested on a subset of compounds that were not used in its creation.

Once validated, the QSRR model can be used to predict the reactivity of novel compounds, helping to prioritize synthetic targets and design molecules with desired reactivity profiles.

Table 3: Common Molecular Descriptors Used in QSRR/QSAR Studies.
Descriptor TypeExample DescriptorsInformation Represented
ElectronicHOMO/LUMO energies, Dipole moment, Mulliken charges.Electron distribution, polarizability, ability to participate in electrostatic interactions.
StericMolecular volume, Surface area, Molar refractivity.Size and shape of the molecule.
TopologicalConnectivity indices (e.g., Wiener index, Kier & Hall indices).Atomic connectivity and branching of the molecular skeleton.
HydrophobicLogP (partition coefficient).Lipophilicity of the molecule.

Derivatives and Analogues of 1 4 Methylthio Phenyl Ethanamine: Synthesis and Structural Diversification

Strategies for Modifying the Methylthio Moiety and Phenyl Ring

The methylthio group and the phenyl ring are key components that can be readily modified to influence the electronic and steric properties of the molecule.

The methylthio group is susceptible to oxidation, providing a straightforward route to sulfoxide (B87167) and sulfone analogues. For instance, the oxidation of the thioether in modafinil (B37608) analogues, which share a similar structural motif, has been achieved using reagents like hydrogen peroxide in an acetic acid-methanol mixture. nih.gov This transformation significantly alters the polarity and hydrogen bonding capabilities of the molecule.

The phenyl ring can be functionalized through various substitution reactions. The synthesis of modafinil analogues has demonstrated the introduction of a range of substituents, including methyl, trifluoromethyl, and halogens (chloro and bromo), onto the phenyl rings. nih.gov These substitutions are typically achieved by starting with appropriately substituted precursors, such as substituted diphenylmethanols. nih.gov Another example involves the synthesis of dihydropyrimidine (B8664642) derivatives where the 4-phenyl ring, which can bear a methylthio substituent, is further substituted with other groups.

Furthermore, the entire 4-(methylthio)phenyl group can be incorporated into more complex ligand structures. For example, bis(diphenylphosphino)(N-4-(methylthio)phenyl)amine has been synthesized and used to form nickel(II) complexes, demonstrating the utility of this moiety in organometallic chemistry. researchgate.net

Table 1: Examples of Modified Methylthio Moiety and Phenyl Ring Derivatives

Starting MaterialReagent(s)ModificationResulting Compound TypeReference
Thioether AnalogueH₂O₂/AcOH-MeOHOxidation of thioetherSulfinylacetamide Analogue nih.gov
Diphenylmethanol2-Mercaptoacetamide/TFAIntroduction of thioacetamideThioacetamide Analogue nih.gov
Substituted Diphenylmethanol2-Mercapto-N-methylacetamide/TFAIntroduction of substituted phenyl ringsN-Methylthioacetamide Analogue nih.gov
4-(Methylthio)anilineBis(diphenylphosphino)amine precursorIncorporation into a larger ligandBis(diphenylphosphino)(N-4-(methylthio)phenyl)amine researchgate.net
Substituted BenzaldehydeEthyl acetoacetate, ThioureaFormation of a substituted phenyl ring in a dihydropyrimidine coreDihydropyrimidine derivative

Amination and Alkylation Strategies on the Ethan-1-amine Backbone

The primary amine of the ethan-1-amine backbone is a versatile functional group for further derivatization through amination and alkylation reactions. These modifications can introduce new functionalities and alter the steric and electronic environment around the chiral center.

Reductive amination is a widely used method for the N-alkylation of amines. This can be achieved by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. While direct examples on 1-[4-(methylthio)phenyl]ethanamine are not prevalent in the cited literature, the general methodology is well-established for the synthesis of secondary and tertiary amines. nih.gov For instance, in the synthesis of tetrahydroisoquinoline-based compounds, substituted phenethylamines are acylated and then cyclized, a process that involves the modification of an amine functionality. nih.gov

The Chan-Lam amination offers a copper-catalyzed method for the formation of C-N bonds. This reaction has been successfully applied to the coupling of boronic esters with anilines, suggesting its potential for the amination of derivatives of this compound if converted to a suitable boronic acid or ester derivative. acs.org

Alkylation of the amine can also be achieved using alkyl halides. In the synthesis of N-1 alkylated 4-phenyl-imidazoles, deprotonation of an imidazole (B134444) nitrogen with sodium hydride followed by reaction with an alkyl bromide is a key step. nih.gov A similar strategy could be envisioned for the N-alkylation of this compound.

Furthermore, more complex side chains can be introduced. For example, in the synthesis of substituted dihydropyrimidines, the 2-methylthio group can be displaced by a variety of amino-containing side chains, such as those derived from 2-chloroethylamine (B1212225) hydrochlorides of cyclic amines. This demonstrates a strategy for introducing diverse amine-containing moieties.

Table 2: Amination and Alkylation Strategies

StrategyReagent/CatalystDescriptionPotential ApplicationReference
Reductive AminationAldehyde/Ketone, Reducing AgentFormation of secondary or tertiary amines.N-alkylation of the ethan-1-amine backbone. nih.gov
Chan-Lam AminationBoronic Ester, Cu(OAc)₂Copper-catalyzed N-arylation or N-alkylation.Amination of a boronic acid derivative of the core structure. acs.org
N-AlkylationAlkyl Halide, BaseIntroduction of alkyl groups onto the amine.Direct N-alkylation of this compound. nih.gov
Nucleophilic SubstitutionAminoalkyl HalideIntroduction of a more complex amine-containing side chain.Derivatization of a related heterocyclic core.

Synthesis of Chiral Derivatives for Auxiliary and Ligand Development

The chiral nature of this compound makes it an attractive scaffold for the development of chiral auxiliaries and ligands for asymmetric synthesis. wikipedia.orgresearchgate.netsigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and recovered. wikipedia.orgresearchgate.net

Sulfur-containing compounds have emerged as effective chiral auxiliaries. scielo.org.mx The synthesis of enantiomerically pure amines is a key application, often employing sulfinamides like tert-butanesulfinamide as a chiral auxiliary. acs.org The general principle involves the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinylimine, followed by diastereoselective addition of an organometallic reagent. The auxiliary is then cleaved to yield the chiral amine. acs.org This methodology could be adapted to synthesize derivatives of this compound with high enantiopurity.

The structural similarity of this compound to well-known chiral auxiliaries like (R)-1-phenylethylamine suggests its potential in this area. researchgate.net (R)-1-Phenylethylamine has been used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, where it directs the reduction of an imine. researchgate.net

Furthermore, chiral amines can serve as ligands in metal-catalyzed asymmetric reactions. For example, chiral ferrocenylamine ligands have been shown to be effective in various asymmetric transformations. acs.org By analogy, chiral derivatives of this compound could be developed into ligands for asymmetric catalysis.

Table 3: Chiral Auxiliaries and Their Applications

Chiral AuxiliaryType of ReactionProduct ClassReference
tert-ButanesulfinamideDiastereoselective addition to sulfinyliminesChiral amines acs.org
(R)-1-PhenylethylamineDiastereoselective reduction of iminesTetrahydro-β-carboline derivatives researchgate.net
Sulfur-based chiral auxiliariesAldol reactions, alkylationsVarious chiral products scielo.org.mx

Stereochemical Control in Derivative Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of chiral derivatives. This involves employing strategies that favor the formation of one stereoisomer over others.

Diastereoselective synthesis is a common approach where a chiral center in the starting material directs the formation of a new stereocenter. The use of chiral auxiliaries, as discussed previously, is a prime example of this strategy. wikipedia.orgresearchgate.net For instance, in the synthesis of (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes, an asymmetric induction is achieved through the Grignard reaction of an optically active α-aminoketone, leading to a high diastereoselectivity. umich.edu

The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. In the reduction of an imine derived from (R)-1-phenylethylamine, different sodium borohydride (B1222165) reagents were shown to yield varying diastereomeric ratios of the product. researchgate.net

Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. For example, an isothiourea catalyst has been used for the stereoselective γ-addition of trifluoromethyl ketimines to 1-alkynyl ketones, affording products with high enantioselectivity and diastereoselectivity. rsc.org

Moreover, the stereoselective synthesis of complex molecules often relies on a deep understanding of the reaction mechanism and the conformational preferences of the intermediates. In the diastereoselective synthesis of tetrahydro-β-carboline derivatives, molecular modeling was used to understand the preferred conformation of the imine intermediate, which helped to explain the observed stereoselectivity. researchgate.net

Table 4: Methods for Stereochemical Control

MethodKey PrincipleExample ApplicationReference
Chiral Auxiliary ControlA chiral auxiliary directs the stereochemical outcome of a reaction.Diastereoselective synthesis of tetrahydro-β-carboline derivatives using (R)-1-phenylethylamine. researchgate.net
Substrate ControlAn existing chiral center in the substrate influences the formation of a new stereocenter.Diastereoselective Grignard reaction of an optically active α-aminoketone. umich.edu
Reagent ControlThe choice of reagent dictates the stereoselectivity.Use of modified sodium borohydrides for diastereoselective imine reduction. researchgate.net
OrganocatalysisA small chiral organic molecule catalyzes a stereoselective transformation.Enantio- and diastereoselective γ-addition reaction using an isothiourea catalyst. rsc.org

Applications of 1 4 Methylthio Phenyl Ethanamine in Asymmetric Catalysis and Organic Synthesis

As a Chiral Building Block for Enantiomerically Pure Compounds

Enantiomerically pure 1-[4-(Methylthio)phenyl]ethanamine serves as a crucial chiral building block, or "chiral synthon," in the construction of complex, optically active molecules. sciencenet.cn In this role, the amine is incorporated into a target molecule from the early stages of a synthetic sequence. The inherent chirality of the amine is used to direct the stereochemical outcome of subsequent bond-forming reactions, a process known as diastereoselective synthesis.

This strategy often involves the formation of an imine or amide with the chiral amine, which then acts as a "chiral auxiliary." The auxiliary controls the facial selectivity of reactions on the molecule, leading to the preferential formation of one diastereomer. For instance, the trichlorosilane (B8805176) reduction of imines derived from chiral 1-phenylethylamine (B125046) (a close structural analog) proceeds with almost complete stereochemical induction. nih.gov After guiding the formation of new stereocenters, the chiral auxiliary can either be retained in the final product or cleaved to yield the desired enantiomerically pure compound. nih.gov This methodology is a cornerstone in the synthesis of many natural products and active pharmaceutical ingredients. nih.gov

As a Chiral Ligand or Organocatalyst in Enantioselective Transformations

Beyond its role as a structural component, this compound and its derivatives are employed to catalyze reactions enantioselectively. This can occur through two primary mechanisms: as a chiral ligand in metal-based catalysis or as a standalone organocatalyst.

As a chiral ligand , the amine can be modified and coordinated to a transition metal center (e.g., copper, rhodium, iridium). sigmaaldrich.commdpi.com The resulting chiral metal complex can then catalyze a variety of transformations, such as hydrogenations, conjugate additions, and allylic substitutions, with high levels of enantiocontrol. sigmaaldrich.commdpi.com The ligand's structure creates a chiral environment around the metal, forcing the reactants to approach from a specific direction, thereby favoring the formation of one enantiomer of the product. sigmaaldrich.com Ligands based on amino acids and peptides have shown remarkable efficacy in producing products with high yields and enantioselectivity in C-C bond-forming reactions. mdpi.com

As an organocatalyst , the primary amine can catalyze reactions without the need for a metal. A prominent example is iminium catalysis, where the chiral amine reversibly reacts with α,β-unsaturated aldehydes to form a chiral iminium ion. princeton.eduorganic-chemistry.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack. princeton.edu This strategy has been successfully applied to a range of enantioselective transformations, including Diels-Alder reactions and Friedel-Crafts alkylations of electron-rich benzenes. princeton.eduorganic-chemistry.org

Table 1: Examples of Enantioselective Transformations Using Chiral Amine Catalysis This table illustrates reaction types where chiral amines, structurally similar to this compound, are used as organocatalysts or as part of chiral ligands.

Reaction TypeCatalyst SystemSubstratesEnantiomeric Excess (ee)Reference
Diels-Alder Reaction Chiral Amine (Organocatalyst)α,β-Unsaturated Aldehydes + Dienes>91% ee princeton.edu
Friedel-Crafts Alkylation Chiral Imidazolidinone (Organocatalyst)α,β-Unsaturated Aldehydes + AnilinesUp to 96% ee organic-chemistry.org
Conjugate Addition Copper / Chiral Phosphoramidite LigandCyclohexenones + Organozinc Reagents96% ee sigmaaldrich.com
Allylic Substitution Iridium / Chiral Phosphoramidite LigandAllylic Carbonates + MalonatesUp to 98% ee sigmaaldrich.com
Cyanide Addition to Imines Titanium / Chiral Peptide Schiff Base LigandN-Benzylidene-anilineUp to 96% ee mdpi.com

As a Chiral Resolving Agent for Racemic Mixtures

Classical resolution remains a vital and practical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. sciencenet.cnlibretexts.org In this context, chiral amines like this compound are widely used as chiral resolving agents , particularly for the separation of racemic acids. libretexts.org

The process involves reacting the racemic mixture of a chiral acid with one enantiomer of the chiral amine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the pure enantiomers of the original acid can be recovered by treatment with a strong acid, and the chiral amine resolving agent can be recovered for reuse. libretexts.orglibretexts.org

A notable industrial application involves a derivative, threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP), which is an effective resolving agent for trans-chrysanthemic acid. This resolution is a key step in the production of pyrethroid insecticides.

Table 2: Research Findings on the Resolution of trans-Chrysanthemic Acid (trans-ChA) Data based on the use of (1S,2S)-(+)-MTDP, a derivative of this compound, as a resolving agent.

ParameterFinding
Resolving Agent (1S,2S)-(+)-threo-Dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol [(1S,2S)-(+)-MTDP]
Substrate Racemic trans-Chrysanthemic Acid (trans-ChA)
Solvent Isopropyl ether
Product from Crystallization Diastereomeric salt of (+)-MTDP and (-)-trans-ChA
Recovered Enantiomer (-)-trans-Chrysanthemic Acid
Yield of Recovered Enantiomer 80.0%
Enantiomeric Excess (ee) 97%
Recovery of Resolving Agent The resolving agent (MTDP) can be recovered almost quantitatively and reused.

Role in the Synthesis of Optically Active Fine Chemicals

The applications of this compound as a building block, ligand, and resolving agent converge in its overarching role in the synthesis of optically active fine chemicals. sciencenet.cn These are high-purity, complex chemical substances produced in limited quantities for specialized applications, most notably in the pharmaceutical and agrochemical industries. researchgate.net

The production of single-enantiomer drugs is now standard practice in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. sciencenet.cn Chiral amines are crucial intermediates for these syntheses. For example, a structurally related compound, (S)-1-(4-(methylsulfonyl)phenyl)ethanamine, is utilized in pharmaceutical research for developing enzyme inhibitors.

In the agrochemical sector, the stereochemistry of a pesticide or herbicide can significantly influence its efficacy and environmental impact. The successful use of a this compound derivative to resolve trans-chrysanthemic acid for pyrethroid insecticide synthesis demonstrates its direct relevance to this industry. The enantiomers of MTDP used in this process are themselves readily available from precursors of the antibiotic thiamphenicol, highlighting the interconnectedness of chiral building blocks across different sectors of the chemical industry. The versatility and proven utility of this compound and its derivatives firmly establish them as important tools for producing high-value, enantiomerically pure fine chemicals.

Future Prospects and Emerging Research Areas in 1 4 Methylthio Phenyl Ethanamine Research

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Key Applications in Synthesis Design:

Retrosynthesis Prediction: ML models, particularly those based on deep learning and graph neural networks, can propose viable retrosynthetic routes for 1-[4-(Methylthio)phenyl]ethanamine. github.io These tools can identify less intuitive but potentially more efficient disconnections, moving beyond traditional human-derived strategies.

Reaction Condition Optimization: AI algorithms can predict the success and yield of a reaction under various conditions (e.g., temperature, solvent, catalyst). For the synthesis of this compound, often achieved through reductive amination of 1-[4-(methylthio)phenyl]ethanone, ML can rapidly screen thousands of potential catalysts and solvent systems to identify the most effective combination, minimizing experimental effort.

Catalyst Design: Machine learning can accelerate the discovery of new chiral catalysts for the asymmetric synthesis of this compound. By learning from the structures and performance of existing catalysts, models can suggest novel ligand structures or catalyst compositions with enhanced enantioselectivity and activity.

The table below illustrates how AI can be applied to different stages of synthesizing this compound.

Synthesis StageAI/ML ApplicationPotential Impact
Route Design Retrosynthesis algorithmsDiscovery of novel, more efficient, and sustainable synthetic pathways.
Reaction Optimization Predictive models for yield and selectivityReduced number of experiments, faster process development, lower costs.
Catalyst Selection ML-based catalyst screeningIdentification of highly active and enantioselective catalysts.
Property Prediction QSAR and property prediction modelsEarly assessment of physical and chemical properties of intermediates and final product.

Continuous Flow Processing for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govmit.edu Its application to the production of this compound promises enhanced safety, consistency, and scalability. scielo.brresearchgate.net Flow reactors, characterized by their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

Advantages of Flow Synthesis for this compound:

Enhanced Safety: Many reactions, including hydrogenations and those using pyrophoric or toxic reagents, are safer to conduct in flow systems due to the small quantities of reactants present at any given time.

Improved Yield and Selectivity: Precise temperature and mixing control minimizes the formation of byproducts, leading to higher yields and purities. scielo.br

Scalability: Scaling up production in a flow system is often achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time, which is more straightforward than scaling up batch reactors. scielo.br

The following table compares key aspects of batch versus continuous flow synthesis for this amine.

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited, potential for hot spotsExcellent, precise temperature control
Mass Transfer Often inefficient, requires vigorous stirringHighly efficient due to small channel dimensions
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes
Scalability Complex, requires re-optimizationSimpler, via extended run time or parallelization scielo.br
Consistency Variable from batch to batchHigh, steady-state operation ensures uniformity

Exploration of Novel Chemical Transformations and Reactivities

While this compound is a valuable building block, ongoing research aims to uncover new reactions and applications. Its structural motifs—a chiral primary amine and a methylthiophenyl group—offer multiple sites for functionalization.

Emerging Research Areas:

Use as a Ligand in Catalysis: The nitrogen and sulfur atoms in the molecule can coordinate with transition metals. Research into related compounds, such as bis(diphenylphosphino)(N-4-(methylthio)phenyl)amine, has shown their utility as ligands in nickel(II) complexes for ethylene (B1197577) oligomerization. researchgate.net This suggests that this compound could serve as a chiral ligand in asymmetric catalysis.

Synthesis of Heterocyclic Scaffolds: The amine functionality is a key starting point for constructing more complex molecules. For instance, it can be used to synthesize substituted imidazoles or other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. nih.govmdpi.com Novel methods, such as the silver-promoted intramolecular cyclization of related 2-(methylthio)benzamides, highlight the potential for creative C-H functionalization strategies to build new ring systems. nsf.gov

Chan-Lam Amination: Modern cross-coupling reactions offer new ways to synthesize or modify this amine. The Chan-Lam amination, which forms C-N bonds using copper catalysis, has been successfully applied to secondary benzylic boronic esters with anilines like 4-(methylthio)aniline, a related precursor. acs.org Exploring this reactivity could lead to alternative synthetic routes.

Development of Advanced Analytical Techniques for Enantiomeric Purity Assessment

The precise determination of enantiomeric purity is critical for any chiral compound intended for advanced applications. While traditional methods like polarimetry are useful, modern analytical techniques offer superior accuracy, sensitivity, and throughput for assessing the enantiomeric excess (ee) of this compound. thieme-connect.de

Advanced Analytical Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantioseparation. researchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective at separating the enantiomers of chiral amines. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC. researchgate.net It often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.

Micellar Liquid Chromatography: This green chromatography method uses a mobile phase containing surfactants at a concentration above their critical micelle concentration. It has been effectively used for the enantioseparation of racemic amino acids after derivatization and represents a sustainable analytical approach. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It can be used to confirm the absolute configuration and determine the enantiomeric purity of a sample.

The table below summarizes modern techniques for analyzing the enantiomeric purity of this compound.

TechniquePrincipleAdvantages
Chiral HPLC Differential interaction with a chiral stationary phase. researchgate.netHigh resolution, accuracy, and reproducibility; widely applicable.
Chiral SFC Separation using a chiral stationary phase and a supercritical fluid mobile phase. researchgate.netFast analysis, lower solvent consumption, high efficiency.
Circular Dichroism (CD) Differential absorption of circularly polarized light by enantiomers. Provides information on absolute configuration, sensitive to chiral structures.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes that have distinct NMR spectra.Allows direct observation of enantiomeric ratio without separation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[4-(Methylthio)phenyl]ethanamine in laboratory settings?

  • Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of vapors. Work in a fume hood with proper ventilation. Store the compound in a tightly sealed container at 2–8°C to prevent degradation and electrostatic discharge. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
  • Contradictions : While some protocols recommend refrigeration (2–8°C), others suggest room-temperature storage for short-term use. Verify stability via TGA/DSC analysis before long-term storage.

Q. How can researchers synthesize this compound with high purity?

  • Methodology :

  • Route 1 : Reductive amination of 4-(methylthio)acetophenone using sodium cyanoborohydride and ammonium acetate in methanol (yield: ~75%).
  • Route 2 : Nucleophilic substitution of 4-(methylthio)benzyl chloride with ammonia under pressure (yield: ~60%).
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate 7:3) or recrystallization in ethanol. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (δ 1.2 ppm for CH3, 2.4 ppm for SCH3) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • FT-IR : Key peaks include N-H stretch (~3350 cm⁻¹), C-S bond (~680 cm⁻¹), and aromatic C-H (~3030 cm⁻¹).
  • NMR : ¹H NMR (CDCl₃): δ 1.2 (t, 3H, CH3), 2.4 (s, 3H, SCH3), 3.6 (q, 2H, CH2NH2), 7.2–7.4 (m, 4H, aromatic).
  • Mass Spectrometry : ESI-MS m/z 167.1 [M+H]⁺. Cross-validate with elemental analysis (C: 64.3%, H: 7.2%, N: 8.4%) .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase (MAO) enzymes?

  • Methodology :

  • In vitro assays : Use recombinant MAO-A/MAO-B enzymes with kynuramine as a substrate. Monitor fluorescence (λex = 310 nm, λem = 400 nm) to quantify inhibition (IC50).
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity at MAO-B’s FAD-binding site. Compare with ZINC34819189 (analog with similar charge: −3.89) .
    • Contradictions : Some studies suggest MAO-B selectivity due to the methylthio group’s hydrophobicity, while others report non-selective inhibition. Validate via kinetic assays (Km/Vmax analysis).

Q. What metabolic pathways are observed for this compound in mammalian models?

  • Methodology : Administer radiolabeled ¹⁴C-1-[4-(Methylthio)phenyl]ethanamine to rat hepatocytes. Analyze metabolites via LC-MS/MS. Key pathways include:

  • Oxidative deamination : Forms 1-[4-(methylthio)phenyl]propan-2-one (keto metabolite).
  • Phase II conjugation : Glucuronidation of the primary amine (detected at m/z 343.1 [M+GlcA]⁻).
    • Contradictions : Human liver microsomes show slower β-hydroxylation compared to rodents, suggesting species-specific metabolism .

Q. How do structural modifications (e.g., trifluoromethyl substitution) alter its pharmacological profile?

  • Methodology : Synthesize analogs like 1-[4-(Trifluoromethyl)phenyl]ethanamine (CAS 15996-85-7) and compare:

  • LogP : Increased hydrophobicity (LogP = 2.1 vs. 1.3 for parent compound).
  • Receptor binding : Screen against serotonin (5-HT2A) and dopamine (D2) receptors using radioligand displacement assays.
    • Results : Trifluoromethyl analogs show 10-fold higher 5-HT2A affinity (Ki = 12 nM) but reduced MAO inhibition .

Data Contradictions & Resolution

Q. Discrepancies in reported MAO-B inhibition efficacy: How to resolve them?

  • Root cause : Variability in enzyme sources (recombinant vs. mitochondrial extracts) and assay conditions (pH, temperature).
  • Resolution : Standardize assays using purified human MAO-B (Sigma-Aldrich) and control with clorgyline (MAO-A inhibitor) and deprenyl (MAO-B inhibitor). Re-evaluate IC50 under physiological pH (7.4) .

Q. Conflicting data on metabolic stability: What factors contribute?

  • Key variables : Species differences (rat vs. human CYP450 isoforms), incubation time (≤2 hrs vs. 24 hrs).
  • Resolution : Use humanized liver chimeric mice for in vivo studies and parallel artificial membrane permeability assay (PAMPA) to predict bioavailability .

Methodological Best Practices

  • Synthetic Optimization : Replace traditional ammonia pressure methods with microwave-assisted synthesis (50% yield improvement, 30-minute reaction).
  • Toxicology Screening : Combine Ames test (mutagenicity) and hERG channel inhibition assays (cardiotoxicity risk) early in development .

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